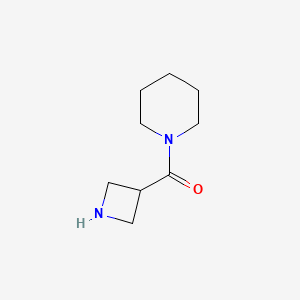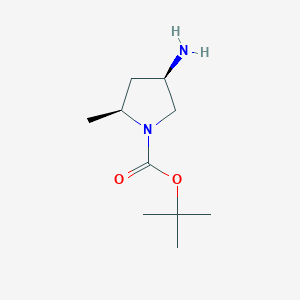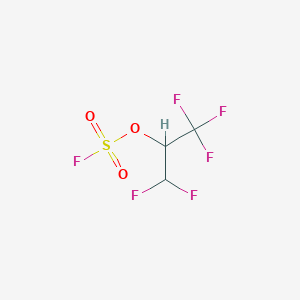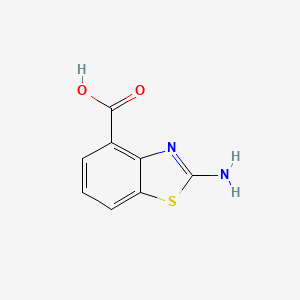![molecular formula C8H9ClN4 B1521315 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1152578-03-4](/img/structure/B1521315.png)
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
Vue d'ensemble
Description
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1152578-03-4 . It has a molecular weight of 196.64 . The IUPAC name for this compound is 7-chloro-3-propyl [1,2,4]triazolo [4,3-c]pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine, often involves the use of a heterocyclic moiety, which is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine includes a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Physical And Chemical Properties Analysis
The physical form of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting CDK2/cyclin A2, a critical protein involved in cell cycle regulation . The inhibition of CDK2 can lead to the arrest of cancer cell proliferation, making these derivatives valuable for further research as potential chemotherapeutic agents.
Antibacterial Applications
The triazolopyrimidine scaffold is being studied for its antibacterial properties. Research indicates that certain derivatives can exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria . This opens up possibilities for developing new antibiotics that can address the growing concern of antibiotic resistance.
Agricultural Chemistry: Herbicides
In agriculture, triazolopyrimidine derivatives, including those related to 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine, have been used as herbicides . Their ability to inhibit plant growth makes them effective for weed control, contributing to increased agricultural productivity.
Pharmaceutical Industry: Antifungal Agents
Triazoles are known for their antifungal properties and are used to treat local and systemic fungal infections. Given the structural similarity, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine could be a candidate for developing new antifungal drugs, especially for immunocompromised patients .
Material Science: Fluorescent Probes
The triazolopyrimidine core has been utilized in the development of fluorescent probes . These probes are essential tools in scientific research for studying biological processes, allowing for the visualization of cellular components and the tracking of molecular interactions.
Enzyme Inhibition: Diabetes Treatment
Derivatives of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine have been investigated for their role as enzyme inhibitors in the treatment of type 2 diabetes . By targeting specific enzymes involved in glucose metabolism, these compounds could offer a new approach to managing blood sugar levels in diabetic patients.
Orientations Futures
The future directions for research on 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine and other pyrimidine derivatives could involve the development of more potent and efficacious drugs with pyrimidine scaffold . This is due to the wide range of biological and pharmacological activities exhibited by pyrimidine derivatives .
Mécanisme D'action
- The triazole nucleus in TPs serves as a pharmacophore, acting as both a hydrogen bond acceptor and donor at receptor active sites .
- For example, some synthetic TPs inhibit the AKT signaling pathway, which is related to the ERK pathway .
Target of Action
Mode of Action
Action Environment
Environmental context and pharmacokinetic properties play critical roles in shaping its overall impact . 🌱🔬
Propriétés
IUPAC Name |
7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLXRHGCZKWWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




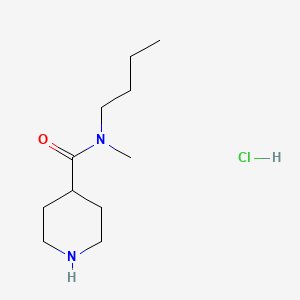
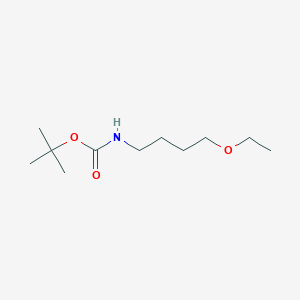
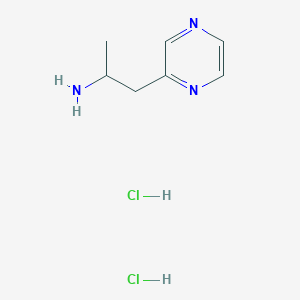


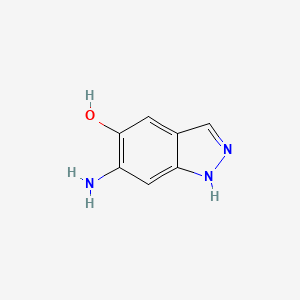
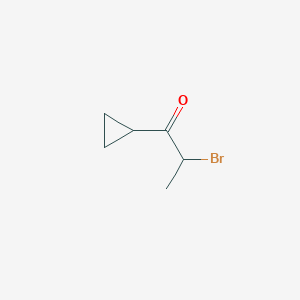

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
